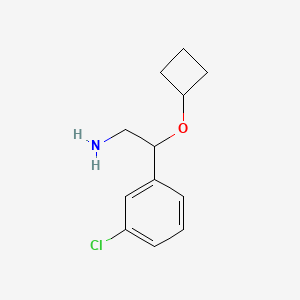
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine, also known as o-desmethyltramadol, is a chemical compound that belongs to the class of opioids. It is a synthetic analog of tramadol, which is a widely used opioid analgesic. The compound has gained significant attention in recent years due to its potential use in scientific research.
Scientific Research Applications
Toxicity and Environmental Impact
Research into similar compounds like DDT metabolites, including those with chlorophenyl groups, has shown their potential environmental impact. Studies have investigated the cytotoxicity, dioxin-like activity, and estrogenicity of these metabolites, noting their presence in environmental samples and their potential interference with normal reproductive and endocrine functions in various organisms (Wetterauer et al., 2012).
Chemical Synthesis and Applications
In the field of chemical synthesis, compounds with chlorophenyl groups have been used in various reactions. For example, the Friedel–Crafts acylation reaction has been applied to synthesize chlorophenyl methanones and ethanones, showing the utility of these compounds in organic synthesis (Mahdi et al., 2011). Additionally, the synthesis and study of chlorophyll derivatives appending a pyridyl group have been explored, indicating potential applications in the study of photosynthetic pigments and related fields (Yamamoto & Tamiaki, 2015).
Pharmaceutical Research
In pharmaceutical research, derivatives of chlorophenyl compounds have been synthesized and tested for various biological activities. For instance, compounds with chlorophenyl structures have been evaluated for their antitubercular and antioxidant activities, highlighting their potential in medicinal chemistry (Prathap et al., 2014). Furthermore, the synthesis and antidepressive activity of 3-methyl-2-(3-chlorophenyl) morpholine hydrochloride have been explored, indicating the relevance of these compounds in the development of new antidepressant drugs (Guo Ya-nan, 2010).
Crystallographic and Structural Analysis
Crystallographic studies of chlorophenyl compounds have provided insights into their molecular structures, which is crucial for understanding their chemical properties and potential applications in various fields. Such studies include the analysis of cyproconazole and other related compounds (Kang et al., 2015).
properties
IUPAC Name |
2-(3-chlorophenyl)-2-cyclobutyloxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-10-4-1-3-9(7-10)12(8-14)15-11-5-2-6-11/h1,3-4,7,11-12H,2,5-6,8,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCWFEVMKIVOFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-cyclobutyloxyethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2365301.png)
![8-{[benzyl(methyl)amino]methyl}-7-(2-ethoxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2365303.png)
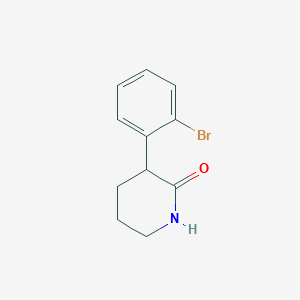
![N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2365307.png)
![4-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2365308.png)
![(E)-5-(4-nitrobenzylidene)-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2365309.png)
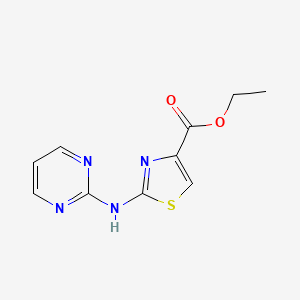
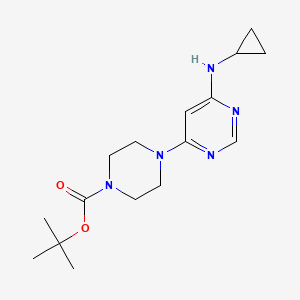
![N-(2-chloro-4-methylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)
![2-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2365313.png)
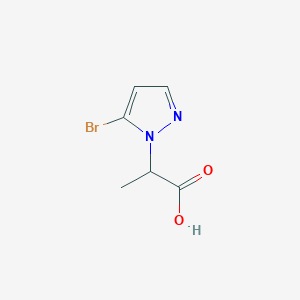
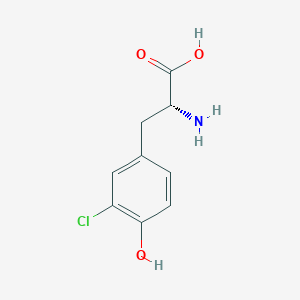
![2-[4-(3-fluoro-4-methylphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2365319.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2365322.png)